
(2-Tert-butoxyphenyl)methanol
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Overview
Description
(2-Tert-butoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring a bulky tert-butoxy group at the ortho position of the aromatic ring. This structural motif imparts significant steric hindrance, making it valuable in enantioselective catalysis and as a protecting group in organic synthesis. The compound’s utility is highlighted in asymmetric reactions, where its steric bulk enhances enantiocontrol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Effects
Key Compounds for Comparison :
(2-Methoxyphenyl)methanol
(2-Chlorophenyl)(diphenylphosphoryl)methanol ()
4-Tert-butylphenol derivatives ()
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()
Table 1: Structural and Functional Comparisons
Analysis :
- Steric Influence: The tert-butoxy group in this compound provides greater steric hindrance compared to methoxy or smaller substituents, which is critical in reactions requiring spatial discrimination (e.g., aza-Darzens, where it prevents undesired diastereomers) .
- Electronic Effects: The tert-butoxy group is electron-donating, which may stabilize intermediates in catalytic cycles.
Catalytic Performance
Table 2: Enantioselective Reactions Involving Ortho-Substituted Benzyl Alcohols
Findings :
- This compound-derived imines exhibit superior enantiocontrol (>99% ee) in aza-Darzens reactions compared to less bulky analogs. The tert-butoxy group’s steric bulk is indispensable for suppressing competing pathways .
- In contrast, (2-Chlorophenyl)(diphenylphosphoryl)methanol achieves moderate conversion (85–92%) in hydrogenation, highlighting the trade-off between steric bulk and electronic effects in catalysis .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Notes:
- The tert-butoxy group enhances hydrophobicity compared to methanol, improving compatibility with nonpolar solvents. However, the hydroxyl group retains some polarity, enabling use in mixed solvent systems.
- Methanol’s low boiling point and high toxicity (LD₅₀ ~5–10 g/kg) contrast with this compound’s higher molecular weight and likely reduced acute toxicity .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]phenyl]methanol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 |
InChI Key |
ZOLNDJSAXPJRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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